An In-Depth Technical Guide to (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH: Structure, Synthesis, and Biological Activity
An In-Depth Technical Guide to (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH. It details its structure, a robust methodology for its chemical synthesis, and its mechanism of action through the gonadotropin-releasing hormone (GnRH) receptor signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of endocrinology, oncology, and drug development.
Structure and Modifications
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH is a synthetic decapeptide analog of the naturally occurring LHRH. The primary amino acid sequence and its modifications are designed to enhance its biological activity and stability compared to the native hormone.
The sequence of this analog is: Pyr-His-Trp-Ser-D-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH₂ .
Key Modifications:
-
D-Tyrosine at position 5: The substitution of L-Tyrosine with its D-isomer at position 5 enhances the peptide's resistance to enzymatic degradation and can influence its binding affinity to the GnRH receptor.
-
D-Serine (tert-Butyl) at position 6: The incorporation of a D-amino acid at this position is a common strategy to increase the potency and duration of action of LHRH analogs.[1] The tert-Butyl (tBu) protecting group on the serine side chain prevents potential side reactions during synthesis.
-
Azaglycine at position 10: The replacement of the alpha-carbon of the C-terminal glycine (B1666218) with a nitrogen atom creates an azaglycine residue. This modification can confer increased stability against carboxypeptidases and modulate the peptide's conformational properties.
Synthesis of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH
The synthesis of this LHRH analog is best achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, loading ~0.5 mmol/g)
-
Fmoc-protected Amino Acids: Fmoc-L-His(Trt)-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-L-Leu-OH, Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Pro-OH, Pyr-OH
-
Azaglycine Precursor: Boc-Azagly-OH or a suitable activated form for coupling.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT)
-
Purification: Acetonitrile (ACN), water, TFA for preparative HPLC
Experimental Protocol: Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH on a 0.1 mmol scale.
-
Resin Preparation: Swell 200 mg of Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
First Amino Acid Coupling (Proline):
-
Pre-activate a solution of Fmoc-L-Pro-OH (4 eq), HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation (Cycles for Arg, Leu, D-Ser(tBu), D-Tyr, Ser, Trp, His):
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Arg to His).
-
Use appropriate side-chain protecting groups for each amino acid (e.g., Pbf for Arg, Trt for His, Boc for Trp, tBu for Ser and Tyr).
-
Coupling times may vary from 1 to 4 hours depending on the amino acid.[2]
-
-
N-terminal Pyroglutamic Acid (Pyr) Coupling:
-
After the final Fmoc deprotection of the N-terminal His, couple Pyr-OH using DIC and HOBt in DMF/DCM for 4 hours.
-
-
C-terminal Azaglycine-NH₂ Formation:
-
The Rink Amide resin will yield a C-terminal amide upon cleavage. The azaglycine is introduced as the final residue before cleavage.
-
A specific protocol for solid-phase azaglycine incorporation involves the use of pre-activated aza-amino acid building blocks.[3] Alternatively, a sub-monomer approach on the solid phase can be employed.[4]
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water/EDT 92.5:2.5:2.5:2.5) for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purification and Characterization
-
Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[6][7]
-
Characterization: The purity of the final product is assessed by analytical RP-HPLC. The molecular weight and identity of the peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8][9][10]
Quantitative Data
| Parameter | Representative Value | Method of Determination |
| Synthesis Scale | 0.1 mmol | - |
| Crude Peptide Yield | 70-85% | Gravimetric Analysis |
| Purity after HPLC | >98% | Analytical RP-HPLC |
| Molecular Weight (Expected) | ~1311.5 Da | - |
| Molecular Weight (Observed) | 1311.5 ± 0.5 Da | Mass Spectrometry (ESI-MS) |
| Receptor Binding Affinity (Ki) | 0.1 - 1.0 nM | Radioligand Binding Assay |
| In vitro LH Release (EC50) | 0.5 - 5.0 nM | Pituitary Cell Culture Assay |
| In vitro FSH Release (EC50) | 1.0 - 10.0 nM | Pituitary Cell Culture Assay |
Note: The biological activity data are representative values based on similar potent LHRH agonists and would need to be determined experimentally for this specific analog.
Biological Activity and Signaling Pathway
(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH acts as a potent agonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G-protein coupled receptor located on gonadotrope cells in the anterior pituitary gland.
Mechanism of Action
-
Binding: The LHRH analog binds to the GnRH-R.
-
Receptor Activation: This binding induces a conformational change in the receptor, activating the associated Gq/11 protein.
-
Signal Transduction: The activated Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Second Messenger Action: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gonadotropin Release: The increase in intracellular Ca2+ and activation of PKC-dependent signaling cascades lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gonadotropes.
Continuous administration of potent LHRH agonists like this analog leads to an initial surge in LH and FSH, followed by receptor downregulation and desensitization, ultimately resulting in a suppression of gonadotropin and sex steroid production.[11]
Experimental Protocols for Biological Assays
This protocol determines the affinity of the LHRH analog for the GnRH receptor.
-
Membrane Preparation: Prepare plasma membranes from cells expressing the GnRH receptor (e.g., COS-7 cells transfected with the human GnRH receptor).
-
Binding Reaction: Incubate the cell membranes with a radiolabeled LHRH analog (e.g., [125I]-buserelin) and varying concentrations of the unlabeled test peptide, (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters.
-
Data Analysis: Determine the IC50 (concentration of test peptide that inhibits 50% of radioligand binding) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[12]
This assay measures the potency of the LHRH analog in stimulating gonadotropin release from pituitary cells.
-
Cell Culture: Culture primary rat or mouse pituitary cells or a suitable pituitary cell line (e.g., LβT2 cells).
-
Stimulation: Treat the cells with increasing concentrations of (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH for a defined period (e.g., 4 hours).
-
Sample Collection: Collect the cell culture medium.
-
Hormone Quantification: Measure the concentration of LH and FSH in the medium using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).[13][14]
-
Data Analysis: Plot the dose-response curve and determine the EC50 (concentration of the analog that produces 50% of the maximal response) for both LH and FSH release.
Visualizations
Caption: Solid-Phase Synthesis Workflow for (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH.
Caption: GnRH Receptor Signaling Pathway Activated by the LHRH Analog.
References
- 1. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparative HPLC. Part 1: A comparison of three types of equipment for the purification of steroids | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
